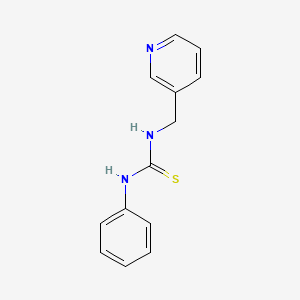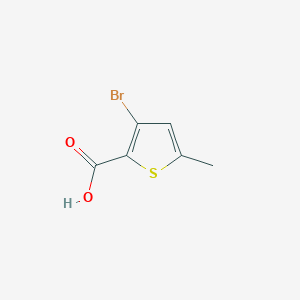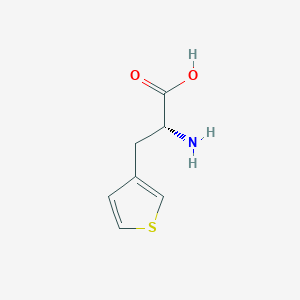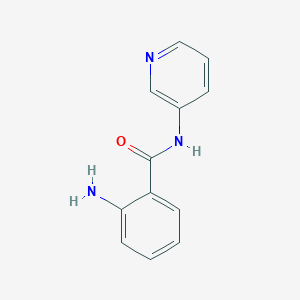
1-(3-Hydroxypropyl)pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Hydroxypropyl)pyrrolidin-2-one derivatives involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. This process leads to the formation of 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, indicating a flexible approach for introducing various substituents into the pyrrolidin-2-one nucleus (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized using 1H NMR spectroscopy and IR spectrometry, which confirm the presence of the intended functional groups. The IR spectra show bands corresponding to alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups. The 1H NMR spectra reveal characteristic peaks indicating the formation of derivatives of 3-hydroxy-3-pyrrolin-2-ones, with specific signals for aromatic protons and methine proton at the C5 position, illustrating the complexity and specificity of the molecule's structure.
Chemical Reactions and Properties
This compound derivatives exhibit a broad spectrum of chemical reactions, facilitated by the various functional groups present in their structure. These reactions include transformations through Baeyer–Villiger lactonization and asymmetric synthesis methodologies, showcasing the compound's versatility in chemical modifications and its potential in synthesizing biologically active molecules with specific configurations and substitution patterns (Chang et al., 2006); (Kulig et al., 2001).
Physical Properties Analysis
While specific physical properties such as melting points, solubility, and crystal structure were not directly addressed in the available literature, the detailed synthesis and structure analysis provide a foundation for inferring such properties. The molecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in determining the physical properties of these compounds, including their solubility in various solvents and crystalline behavior.
Chemical Properties Analysis
The chemical properties of this compound derivatives are influenced by the presence of functional groups that allow for a wide range of chemical reactions. These properties include reactivity towards different reagents, the ability to form various hydrogen bonds, and the potential for tautomerism, which impacts the stability and reactivity of these compounds. Theoretical studies on related systems suggest that tautomeric structures, influenced by intra-molecular hydrogen bonding and aromaticity, play a significant role in the chemical behavior of pyrrolidin-2-one derivatives (Zborowski et al., 2013).
Scientific Research Applications
Chemical Synthesis
1-(3-Hydroxypropyl)pyrrolidin-2-one and its derivatives are part of a significant class of non-aromatic heterocyclic compounds. These compounds have found applications in the synthesis of various medicinal molecules. For instance, the synthesis of 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones involves introducing different substituents into the nucleus of pyrrolidin-2-ones. This process is pivotal for creating new medicinal compounds with enhanced biological activity (Rubtsova et al., 2020).
Crystal Structure Analysis
In another study, the crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, was determined using various spectroscopic methods. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds, which can have implications in fields like materials science and drug design (Fu et al., 2006).
Regioselective Synthesis
Regioselective synthesis is another area where these compounds are applied. For example, the reaction of 1-alkyl-5-hydroxypyrrolidin-2-ones with different indoles leads to the formation of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones. This method is significant for the selective synthesis of complex organic compounds, which can be used in pharmaceuticals and other specialized chemicals (Sadovoy et al., 2011).
Electrochemical Properties
The electrochemical properties of pyrrolidin-2-one derivatives have been extensively studied. For instance, N-linked polybispyrroles based on these derivatives were synthesized and characterized for their electrochromic and ion receptor properties. Such studies are essential for the development of new materials for applications in sensors and electronic devices (Mert et al., 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of pyrrolidin-2-one have been synthesized and evaluated for their potential as orexin receptor antagonists, which can promote sleep. This research is crucial for the development of new therapeutic agents for sleep disorders and related conditions (Sifferlen et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-hydroxypropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-2-5-8-4-1-3-7(8)10/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGNRZPDAXOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211066 | |
| Record name | 1-(3-Hydroxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62012-15-1 | |
| Record name | 1-(3-Hydroxypropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62012-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Hydroxypropyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062012151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hydroxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxypropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Hydroxypropyl)pyrrolidin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN8F3SB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




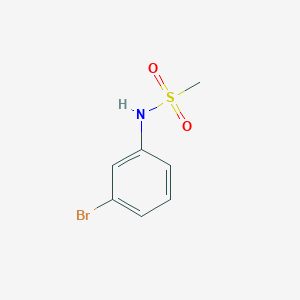
![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)
